Ethyl 2-phenylhydrazinecarboxylate
Overview
Description
Ethyl 2-phenylhydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group attached to a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylhydrazinecarboxylate can be synthesized through the reaction of ethyl chloroformate with phenylhydrazine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper chloride and 4-dimethylaminopyridine (DMAP) in the presence of air has been reported to achieve high yields of the product within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylhydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Copper chloride and DMAP in the presence of air.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Ethyl 2-phenylazocarboxylate.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
Ethyl 2-phenylhydrazinecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which ethyl 2-phenylhydrazinecarboxylate exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in the Mitsunobu reaction, the compound acts as a catalyst by forming betaine intermediates, which facilitate the nucleophilic substitution of alcohols . The presence of iron phthalocyanine as a co-catalyst enhances the reactivity and stability of the intermediates.
Comparison with Similar Compounds
Ethyl 2-phenylhydrazinecarboxylate can be compared with other similar compounds such as:
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound is also used as a catalyst in the Mitsunobu reaction and exhibits similar reactivity.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Known for its enhanced catalytic properties and broader substrate scope in the Mitsunobu reaction.
The uniqueness of this compound lies in its ability to form stable azo compounds and its versatility as a catalyst in various organic reactions.
Properties
IUPAC Name |
ethyl N-anilinocarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPMUCEBRRUOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296563 | |
Record name | ethyl 2-phenylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6233-02-9 | |
Record name | NSC109918 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-phenylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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